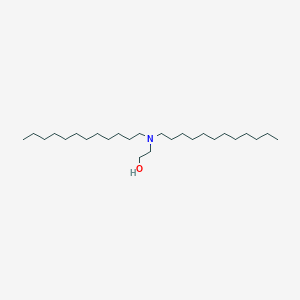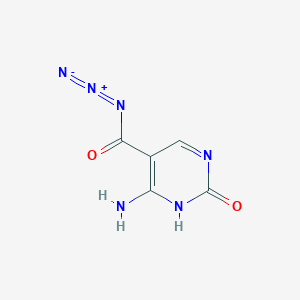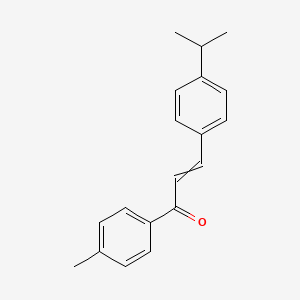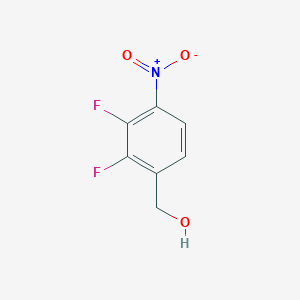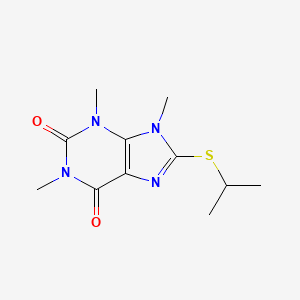![molecular formula C15H20ClNO B14010227 N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine is a chemical compound with the molecular formula C15H20ClNO It is known for its unique structure, which includes a chlorophenyl group and a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted chlorophenyl derivatives, depending on the specific reaction and conditions used.
科学研究应用
N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The chlorophenyl group may interact with biological receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine
- N-[1-(2-bromophenyl)non-1-en-3-ylidene]hydroxylamine
- N-[1-(2-fluorophenyl)non-1-en-3-ylidene]hydroxylamine
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H20ClNO |
|---|---|
分子量 |
265.78 g/mol |
IUPAC 名称 |
N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H20ClNO/c1-2-3-4-5-9-14(17-18)12-11-13-8-6-7-10-15(13)16/h6-8,10-12,18H,2-5,9H2,1H3 |
InChI 键 |
VFGRQGQSCTYMFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=NO)C=CC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


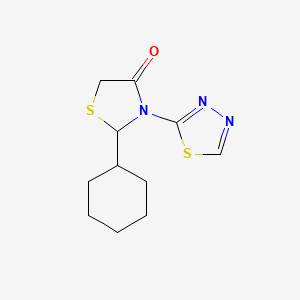

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
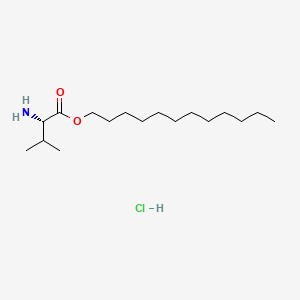
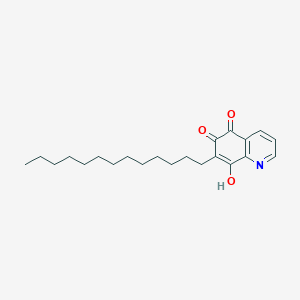
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)

